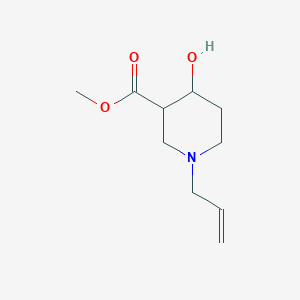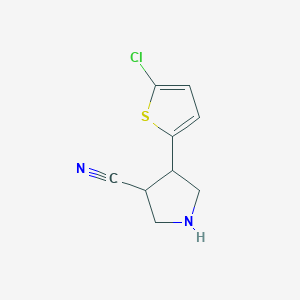
4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile
説明
“4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile” is a chemical compound with the molecular formula C9H9ClN2S and a molecular weight of 212.7 g/mol. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a chlorothiophenyl group, which is a thiophene ring with a chlorine atom attached .
Molecular Structure Analysis
The pyrrolidine ring in “4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
While specific chemical reactions involving “4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile” were not found in the retrieved papers, pyrrolidine derivatives are known to undergo a variety of reactions . These reactions often involve the nitrogen atom in the pyrrolidine ring and can lead to a wide range of structurally diverse compounds .科学的研究の応用
Drug Synthesis
The pyrrolidine ring, a core component of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile, is a versatile scaffold in drug discovery . It’s particularly valued for its ability to efficiently explore pharmacophore space due to its sp3-hybridization, which contributes to the stereochemistry of molecules and enhances three-dimensional coverage . This compound can be used to synthesize biologically active compounds with target selectivity, potentially leading to new treatments for various diseases.
Material Science
In material science, this compound’s diverse properties make it valuable for the development of new materials. Its molecular structure could be utilized in creating polymers or small molecule layers that have specific electronic or photonic properties, which are essential for developing advanced materials for electronics and optics.
Catalysis Studies
Catalysis studies often involve the use of pyrrolidine derivatives due to their ability to act as ligands or organocatalysts . The chlorothiophenyl group attached to the pyrrolidine ring in this compound could influence the catalytic activity, potentially leading to more efficient and selective catalytic processes in organic synthesis.
Biochemistry
In biochemistry, the compound’s structural features, such as the chlorothiophenyl group, may interact with biological macromolecules, affecting their function or stability. This interaction can be harnessed to study enzyme mechanisms or to develop biochemical assays for research and diagnostic purposes.
Pharmacology
Pharmacologically, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile could be explored for its potential therapeutic effects. Its structure allows for the possibility of binding to various biological targets, which could be beneficial in the design of new drugs with improved efficacy and reduced side effects.
Analytical Chemistry
In analytical chemistry, this compound could serve as a standard or reagent in chromatography and spectrometry. Its unique chemical signature allows for the precise identification and quantification of substances in complex mixtures, which is crucial for quality control and research in various scientific fields.
Organic Chemistry
The compound’s role in organic chemistry is significant due to its potential as a building block for complex organic synthesis . Its reactive sites, such as the nitrile and chlorothiophenyl groups, offer multiple pathways for reactions, enabling the creation of a wide range of organic molecules with diverse functionalities.
特性
IUPAC Name |
4-(5-chlorothiophen-2-yl)pyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c10-9-2-1-8(13-9)7-5-12-4-6(7)3-11/h1-2,6-7,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHXCYUTWVLZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=C(S2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



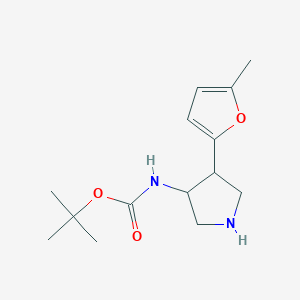
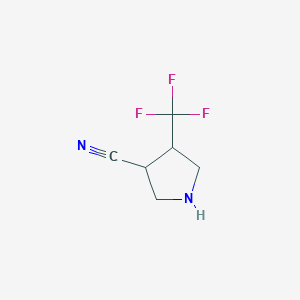
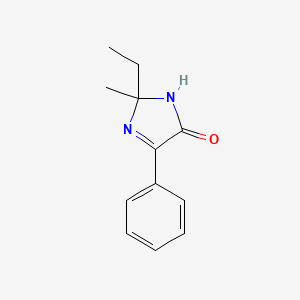
![2-(2-oxo-3-propyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1478463.png)
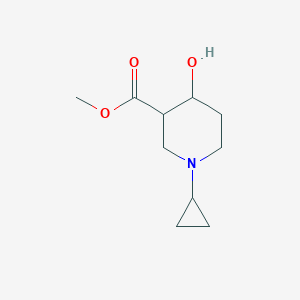
![7-Methyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1478465.png)


![2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid](/img/structure/B1478472.png)

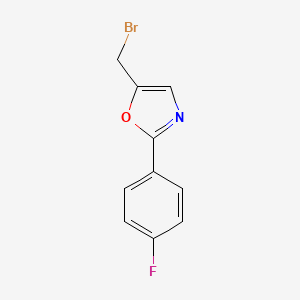
![1-(4-Bromophenyl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazole-1-yl]ethanone](/img/structure/B1478476.png)
